Cas no 14621-04-6 (1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl-)

1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl- is a fluorinated biphenyl derivative characterized by its high thermal and chemical stability due to the presence of pentafluoro substitution on one phenyl ring and a methyl group on the other. This structure enhances its electron-withdrawing properties, making it valuable in applications requiring robust aromatic frameworks, such as liquid crystal materials, organic semiconductors, and advanced polymer synthesis. The compound's fluorinated moiety contributes to improved oxidative resistance and lower polarizability, while the methyl group offers tunable steric and electronic effects. Its well-defined molecular architecture makes it a useful intermediate in precision organic synthesis and materials science research.
1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl- structure
14621-04-6 structure
Product name:1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl-
CAS No:14621-04-6
MF:C13H7F5
MW:258.186701059341
CID:1316134
PubChem ID:11402656

1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl-
    • 1,2,3,4,5-pentafluoro-6-(4-methylphenyl)benzene
    • 14621-04-6
    • AKOS004114903
    • DTXSID40464809
    • 2,3,4,5,6-Pentafluoro-4'-methyl-1,1'-biphenyl
    • 2,3,4,5,6-pentafluoro-4'-methylbiphenyl
    • SCHEMBL4155727
    • Inchi: InChI=1S/C13H7F5/c1-6-2-4-7(5-3-6)8-9(14)11(16)13(18)12(17)10(8)15/h2-5H,1H3
    • InChI Key: PWMDTYMKSMKJRY-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)F

Computed Properties

  • Exact Mass: 258.04681
  • Monoisotopic Mass: 258.04679103g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011003901-500mg
2,3,4,5,6-Pentafluoro-4'-tert-butylbiphenyl
14621-04-6 97%
500mg
831.30 USD 2021-07-05
Alichem
A011003901-1g
2,3,4,5,6-Pentafluoro-4'-tert-butylbiphenyl
14621-04-6 97%
1g
1,534.70 USD 2021-07-05
Alichem
A011003901-250mg
2,3,4,5,6-Pentafluoro-4'-tert-butylbiphenyl
14621-04-6 97%
250mg
480.00 USD 2021-07-05

Additional information on 1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl-

Comprehensive Overview of 1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl- (CAS No. 14621-04-6)

The 1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl- (CAS No. 14621-04-6) is a fluorinated aromatic compound that has garnered significant attention in recent years due to its unique chemical properties and versatile applications. This compound, often referred to as pentafluoromethyl biphenyl, is a derivative of biphenyl where five hydrogen atoms are replaced by fluorine atoms, and one hydrogen is substituted with a methyl group. Its molecular structure makes it an excellent candidate for various industrial and research applications, particularly in the fields of organic electronics, pharmaceutical intermediates, and advanced material science.

One of the most notable features of 1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl- is its high thermal and chemical stability, which is attributed to the strong carbon-fluorine bonds. This stability makes it a preferred choice for high-performance materials, such as liquid crystals and semiconductor coatings. Researchers have also explored its potential in OLED (Organic Light-Emitting Diode) technologies, where its electron-withdrawing properties enhance device efficiency. The compound's ability to act as a building block in synthetic chemistry further expands its utility, making it a valuable asset in the development of novel fluorinated polymers and specialty chemicals.

In the context of sustainability and green chemistry, 1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl- has been studied for its role in reducing environmental impact. Fluorinated compounds like this one are often used as alternatives to more hazardous substances, aligning with global trends toward eco-friendly manufacturing. For instance, its incorporation into low-energy coatings and non-stick surfaces demonstrates how it can contribute to energy-efficient solutions. This aligns with the growing demand for sustainable materials in industries ranging from automotive to consumer electronics.

The synthesis and purification of 1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl- involve advanced techniques such as cross-coupling reactions and fluorination processes. These methods ensure high purity and yield, which are critical for applications requiring precise chemical properties. Analytical techniques like NMR spectroscopy and mass spectrometry are commonly employed to verify the compound's structure and purity. Such rigorous quality control measures are essential for its use in high-tech applications, where even minor impurities can significantly affect performance.

From a commercial perspective, the demand for 1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl- is expected to rise, driven by its expanding applications in emerging technologies. Companies specializing in fine chemicals and advanced materials are increasingly investing in its production to meet the needs of sectors like renewable energy and nanotechnology. Additionally, its role in drug discovery as a pharmacophore has sparked interest among pharmaceutical researchers, further boosting its market potential.

In conclusion, 1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl- (CAS No. 14621-04-6) is a multifaceted compound with broad applicability across multiple industries. Its unique combination of thermal stability, chemical resistance, and electronic properties positions it as a key player in the development of next-generation materials and technologies. As research continues to uncover new uses for this compound, its importance in both industrial and academic settings is set to grow, making it a topic of ongoing interest and innovation.

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